3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, an imidazole ring, and an oxadiazole ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps. One common method includes the reaction of 3-fluorobenzonitrile with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate is then cyclized using acetic anhydride to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluorophenyl and imidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 3-(4-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
3-(3-fluorophenyl)-5-({[1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazole is unique due to its combination of a fluorophenyl group, an imidazole ring, and an oxadiazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-[[1-(4-methylphenyl)imidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-13-5-7-16(8-6-13)24-10-9-21-19(24)26-12-17-22-18(23-25-17)14-3-2-4-15(20)11-14/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQDKESTANMBSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2SCC3=NC(=NO3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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